5,6-Dichloroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloroquinolin-8-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dichloroquinolin-8-amine can be synthesized from 4,5-dichloro-2-nitroaniline through a series of chemical reactions. One common method involves the reduction of the nitro group to an amine group, followed by cyclization to form the quinoline ring . The reaction conditions typically involve the use of reducing agents such as stannous chloride dihydrate in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
5,6-Dichloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific molecular targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloroquinolin-8-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and repair processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinolin-8-amine: Another dichloroquinoline derivative with similar structural properties.
Quinolin-8-amine: A related compound without the chloro substituents, used in similar applications.
Uniqueness
5,6-Dichloroquinolin-8-amine is unique due to the presence of chlorine atoms at the 5 and 6 positions of the quinoline ring. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,6-dichloroquinolin-8-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 |
InChI Key |
ZMVNSLLJWGCKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2Cl)Cl)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.